Cas no 873-75-6 (4-Bromobenzyl alcohol)

4-Bromobenzyl alcohol (CAS 873-75-6) is a brominated aromatic alcohol with the molecular formula C₇H₇BrO. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive benzyl alcohol and bromo substituent groups make it a versatile building block for cross-coupling reactions, etherifications, and esterifications. The product is characterized by high purity and stability, ensuring consistent performance in synthetic applications. It is typically supplied as a white to off-white crystalline solid with a melting point range of 75–78°C. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-Bromobenzyl alcohol structure
4-Bromobenzyl alcohol structure
商品名:4-Bromobenzyl alcohol
CAS番号:873-75-6
MF:C7H7BrO
メガワット:187.033881425858
MDL:MFCD00004650
CID:40135
PubChem ID:24850087

4-Bromobenzyl alcohol 化学的及び物理的性質

名前と識別子

    • (4-Bromophenyl)methanol
    • P-BROMOBENZYL ALCOHOL
    • RARECHEM AL BD 0075
    • Benzyl alcohol, p-bromo-
    • 4-Brom-benzyl alcohol
    • Brombenzylalcohol
    • Benzenemethanol, 4-bromo-
    • 4-Bromobenzenemethanol
    • 4-Bromobenzyl Alcohol
    • 4-bromobenzyl-alcohol
    • 4-Br-Ph-CH2OH
    • Benzyl alcohol,p-bromo
    • BroMo-benzyl alcohol
    • p-Br benzyl alcohol
    • Benzylalcohol, p-bromo- (6CI,7CI,8CI)
    • (p-Bromophenyl)methanol
    • 1-(p-Bromophenyl)methanol
    • 4-Hydroxymethyl-1-bromobenzene
    • Para-Bromobenzyl Alcohol
    • 4-bromobenzylalcohol
    • (4-bromophenyl)-methanol
    • (4-Bromo-phenyl)-methanol
    • (4-bromophenyl)methan-1-ol
    • VEDDBHYQWFOITD-UHFFFAOYSA-N
    • p-Bromo-benzyl alcohol
    • 4-Bromophenylmethanol
    • PubChem3748
    • 4-bromo-benzylalcohol
    • 4-Bromobenzenemethanol (ACI)
    • Benzyl alcohol, p-bromo- (6CI, 7CI, 8CI)
    • 1-Bromo-4-(hydroxymethyl)benzene
    • AKOS000249367
    • Q27093776
    • InChI=1/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • CS-W004067
    • A22470
    • CHEMBL184410
    • SY006440
    • BDBM50150787
    • DTXSID50236276
    • (4-Bromophenyl)methanol #
    • VEDDBHYQWFOITD-UHFFFAOYSA-
    • NS00039187
    • W-104028
    • SCHEMBL104349
    • EINECS 212-851-7
    • DB-017995
    • 4-Bromobenzyl alcohol, 99%
    • MFCD00004650
    • DB02822
    • BRB
    • EN300-122917
    • AC-26171
    • Z335244742
    • PS-5313
    • AC-17025
    • 873-75-6
    • (4-Bromophenyl)methanol;Brombenzylalcohol
    • B1372
    • CCRIS 5119
    • 4-Bromobenzyl alcohol
    • MDL: MFCD00004650
    • インチ: 1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
    • InChIKey: VEDDBHYQWFOITD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(CO)=CC=1
    • BRN: 1931620

計算された属性

  • せいみつぶんしりょう: 185.96800
  • どういたいしつりょう: 185.968
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 77
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.3839 (rough estimate)
  • ゆうかいてん: 77.0 to 80.0 deg-C
  • ふってん: 267.8°C at 760 mmHg
  • フラッシュポイント: 115.7℃
  • 屈折率: 1.5840 (estimate)
  • ようかいど: dioxane: soluble1g/10 mL, clear to faintly turbid, colorless to faintly yellow
  • PSA: 20.23000
  • LogP: 1.94140
  • ようかいせい: 未確定

4-Bromobenzyl alcohol セキュリティ情報

4-Bromobenzyl alcohol 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Bromobenzyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0690939435-100g
4-Bromobenzyl alcohol
873-75-6 98%(HPLC)
100g
¥ 558.8 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B47690-100g
(4-Bromophenyl)methanol
873-75-6 98%
100g
¥157.0 2022-04-28
Enamine
EN300-122917-0.5g
(4-bromophenyl)methanol
873-75-6 95%
0.5g
$21.0 2023-05-03
Enamine
EN300-122917-1.0g
(4-bromophenyl)methanol
873-75-6 95%
1g
$26.0 2023-05-03
Enamine
EN300-122917-5.0g
(4-bromophenyl)methanol
873-75-6 95%
5g
$29.0 2023-05-03
Enamine
EN300-122917-0.1g
(4-bromophenyl)methanol
873-75-6 95%
0.1g
$19.0 2023-05-03
eNovation Chemicals LLC
D397857-25g
4-Bromobenzyl alcohol
873-75-6 97%
25g
$175 2024-05-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1372-25G
4-Bromobenzyl Alcohol
873-75-6 >99.0%(GC)
25g
¥270.00 2024-04-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13197-10g
4-Bromobenzyl alcohol, 99%
873-75-6 99%
10g
¥577.00 2023-02-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B830616-5g
4-Bromobenzyl alcohol
873-75-6 98%
5g
¥29.00 2022-09-02

4-Bromobenzyl alcohol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Tributylborane Solvents: 1-Ethyl-3-methylimidazolium tetrafluoroborate
リファレンス
Reduction of aldehydes using trialkylboranes in ionic liquids
Kabalka, George W.; Malladi, Rama R., Chemical Communications (Cambridge), 2000, (22),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ;  12 h, 25 °C
リファレンス
Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H Analogue
Hamasaka, Go; Tsuji, Hiroaki; Uozumi, Yasuhiro, Synlett, 2015, 26(14), 2037-2041

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium perchlorate Solvents: Ethanol ,  Water ;  20 h, rt
リファレンス
Water oxidation couples to electrocatalytic hydrogenation of carbonyl compounds and unsaturated carbon-carbon bonds by nickel
Behrouzi, Leila; Zand, Zahra; Fotuhi, Mobina; Kaboudin, Babak; Najafpour, Mohammad Mahdi, Scientific Reports, 2022, 12(1),

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Heptane ;  3 bar; 20 - 30 bar
1.2 Reagents: Hydrogen ;  5 h, 30 bar, rt → 100 °C
リファレンス
Hydrogenation and Reductive Amination of Aldehydes using Triphos Ruthenium Catalysts
Christie, Francesca; Zanotti-Gerosa, Antonio; Grainger, Damian, ChemCatChem, 2018, 10(5), 1012-1018

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: N,N′-1,2-Ethanediylbis[N-bromobenzenesulfonamide] Solvents: Methanol ;  6 h, rt
リファレンス
N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions
Khazaei, Ardeshir; Rostami, Amin; Mahboubifar, Marjan, Catalysis Communications, 2007, 8(3), 383-388

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: [5-Butyl-1-methyl-3-(2,4,6-trimethylphenyl)-1H-1,2,3-triazolium-4-yl]carbonyl(η5… Solvents: 1,2-Dichloroethane ;  9 min, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Chloroform-d
リファレンス
Triazolylidene Iron(II) Piano-Stool Complexes: Synthesis and Catalytic Hydrosilylation of Carbonyl Compounds
Johnson, Chloe; Albrecht, Martin, Organometallics, 2017, 36(15), 2902-2913

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ,  1-Butanaminium, N-[2-[[4-[[(2-aminoethyl)amino]sulfonyl]phenyl]amino]-2-oxoethyl… Solvents: Water ;  1 h, 80 °C
1.2 Reagents: Sodium formate ;  1.5 h, 80 °C
リファレンス
Synthesis of water-soluble monotosylated ethylenediamines and their application in ruthenium and iridium-catalyzed transfer hydrogenation of aldehydes
Zhou, Zhongqiang; Ma, Qiong; Zhang, Aiqing; Wu, Lamei, Applied Organometallic Chemistry, 2011, 25(12), 856-861

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium borohydride ;  10 min, rt
リファレンス
Fast and efficient method for quantitative reduction of carbonyl compounds by NaBH4 under solvent-free conditions
Naimi-Jamal, M. R.; Mokhtari, J.; Dekamin, Mohammad G., Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: 1883514-40-6 Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  0.5 h, 82 °C
リファレンス
Piano-stool benzothiazol-2-ylidene Ru(II) complexes for effective transfer hydrogenation of carbonyls
Oruc, Zeynep Ipek; Gok, Lutfiye; Turkmen, Hayati; Sahin, Onur; Buyukgungor, Orhan; et al, Journal of Organometallic Chemistry, 2016, 807, 36-44

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Methanol ;  5 min, rt
リファレンス
Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Journal of Coordination Chemistry, 2016, 69(4), 638-649

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Nickel ,  Silica Solvents: Methanol ;  5 min, 0 °C
1.2 Reagents: Water
リファレンス
Rapid and selective reduction of aldehydes, ketones, phenol, and alkenes with Ni-boride-silica catalysts system at low temperature
Rahman, Ateeq; Jonnalagadda, S. B., Journal of Molecular Catalysis A: Chemical, 2009, 299(1-2), 98-101

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Tributylstannane Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Solvent-mediated chemoselective reduction of aldehydes by using tributyltin hydride in methanol, aqueous organic solvents, or water: an environmentally benign process
Kamiura, Koji; Wada, Makoto, Tetrahedron Letters, 1999, 40(51), 9059-9062

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: 2725020-49-3 ;  18 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 25 °C
リファレンス
Aluminum Hydroxide Secondary Building Units in a Metal-Organic Framework Support Earth-Abundant Metal Catalysts for Broad-Scope Organic Transformations
Feng, Xuanyu ; Ji, Pengfei ; Li, Zhe; Drake, Tasha; Oliveres, Pau; et al, ACS Catalysis, 2019, 9(4), 3327-3337

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: 1659248-89-1 Solvents: Methanol ;  5 min, rt
リファレンス
Sodium borohydride reduction of aldehydes catalyzed by an oxovanadium(IV) Schiff base complex encapsulated in the nanocavity of zeolite-Y
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Inorganic Chemistry Communications, 2015, 54, 38-40

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ;  19 - 20 s, rt
リファレンス
Parallel synthesis in an EOF-based micro reactor
Wiles, Charlotte; Watts, Paul, Chemical Communications (Cambridge, 2007, (46), 4928-4930

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Dichloro(piperazine-κN1,κN4)bis[tetrahydroborato(1-)-κH,κH′]zirconium Solvents: Diethyl ether ;  45 min, rt
リファレンス
Zirconium borohydride piperazine complex, an efficient, air and thermally stable reducing agent
Tajbakhsh, M.; Lakouraj, M. M.; Shirini, F.; Habibzadeh, S.; Nikdoost, A., Tetrahedron Letters, 2004, 45(16), 3295-3299

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro[1-methyl-5-phenyl-3-(phenylmethyl)-1H-1,2,3-triazolium-4-yl]boron Catalysts: Silica Solvents: Dichloromethane ;  3 h, rt
リファレンス
Mesoionic Carbene-Boranes
de Oliveira Freitas, Luiza Baptista; Eisenberger, Patrick; Crudden, Cathleen M., Organometallics, 2013, 32(22), 6635-6638

4-Bromobenzyl alcohol Raw materials

4-Bromobenzyl alcohol Preparation Products

4-Bromobenzyl alcohol 関連文献

4-Bromobenzyl alcoholに関する追加情報

Professional Introduction to 4-Bromobenzyl Alcohol (CAS No. 873-75-6)

4-Bromobenzyl alcohol, with the chemical formula C7H9BrO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure features a benzyl group attached to a hydroxyl group, with a bromine substituent at the para position relative to the hydroxyl group. This unique arrangement makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The compound is identified by the CAS number 873-75-6, which serves as a unique identifier for chemical substances. This numbering system ensures that researchers and manufacturers can accurately reference and distinguish between different chemicals, reducing the likelihood of errors in laboratory settings and industrial applications.

4-Bromobenzyl alcohol is widely utilized in the pharmaceutical industry due to its reactivity and functional group compatibility. The presence of both a hydroxyl group and a bromine atom allows for diverse chemical transformations, making it a valuable building block in drug development. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, or participate in condensation reactions to form more complex molecules.

In recent years, there has been growing interest in the applications of 4-bromobenzyl alcohol in medicinal chemistry. One notable area of research involves its use as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The benzyl alcohol moiety can be modified to introduce specific pharmacophores that enhance the biological activity of these compounds. Additionally, the bromine atom provides a handle for further functionalization, allowing for the creation of derivatives with improved pharmacokinetic properties.

Another emerging field where 4-bromobenzyl alcohol has shown promise is in the development of antiviral agents. The structural features of this compound make it suitable for designing molecules that can interact with viral enzymes or receptors, thereby inhibiting viral replication. Recent studies have demonstrated its utility in synthesizing inhibitors targeting RNA-dependent RNA polymerases (RdRp) in viruses such as influenza and coronaviruses. These findings highlight the potential of 4-bromobenzyl alcohol as a key intermediate in antiviral drug discovery.

The compound also finds applications in agrochemical research. By serving as a precursor for more complex agrochemicals, 4-bromobenzyl alcohol contributes to the development of novel pesticides and herbicides. These derivatives can be engineered to target specific pests or weeds while minimizing environmental impact. The versatility of this compound allows researchers to fine-tune its properties for various agrochemical applications, ensuring sustainable agricultural practices.

CAS No. 873-75-6 is not only an identifier but also a testament to the compound's significance in chemical synthesis. It underscores its role as a fundamental building block in organic chemistry, enabling the creation of numerous derivatives with tailored properties. The continued exploration of its applications underscores its importance in both academic research and industrial processes.

The synthesis of 4-bromobenzyl alcohol typically involves bromination reactions on benzyl alcohol or through cross-coupling reactions involving brominated aromatic precursors. These synthetic routes are well-documented and optimized for high yields and purity, making it readily available for various applications. The ease of synthesis contributes to its widespread use in both laboratory-scale research and large-scale industrial production.

In conclusion, 4-bromobenzyl alcohol, identified by CAS number 873-75-6, is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and organic synthesis. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate in drug development and material science. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of chemical innovation.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:873-75-6)4-Bromobenzyl alcohol
5568478
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ